![molecular formula C13H11F2N3O2 B2458829 N-(2,4-difluorobenzyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034579-50-3](/img/structure/B2458829.png)
N-(2,4-difluorobenzyl)-6-methoxypyrimidine-4-carboxamide
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Description
N-(2,4-difluorobenzyl)-6-methoxypyrimidine-4-carboxamide, also known as DF-MP, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DF-MP is a member of the pyrimidine class of compounds and has been shown to have potent inhibitory effects on a variety of targets.
Scientific Research Applications
- Fo24’s fluorine atoms may enhance metabolic stability, alter binding affinity, and influence drug distribution. Investigating its interactions with biological targets can lead to novel therapeutic agents .
- Both aromatic rings are effectively coplanar, forming an intermolecular contact with an ortho-F atom. Understanding its solid-state arrangement aids in drug formulation and design .
- Investigating hydrogen bonding patterns provides insights into molecular recognition and self-assembly .
- Researchers explore alternative synthetic routes, fluorination strategies, and regioselectivity for related compounds .
- Researchers investigate its interactions with enzymes, receptors, and other biomolecules using molecular dynamics simulations .
Medicinal Chemistry and Drug Development
Crystallography and Structural Analysis
Hydrogen Bonding Studies
Fluorine Chemistry and Synthetic Routes
Computational Chemistry and Molecular Modeling
Materials Science and Organic Electronics
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-20-12-5-11(17-7-18-12)13(19)16-6-8-2-3-9(14)4-10(8)15/h2-5,7H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLARICIUAYHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-6-methoxypyrimidine-4-carboxamide |
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